molecular formula C10H8N2O3 B1437698 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1093649-88-7

3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1437698
M. Wt: 204.18 g/mol
InChI Key: YAYDMJNTBGROTD-UHFFFAOYSA-N
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Description

“3-(4-Hydroxyphenyl)propionic acid” is also known as "Phloretic acid" . It is a hydroxy monocarboxylic acid consisting of propionic acid having a 4-hydroxyphenyl group at the 3-position . It is used as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions has been reported . The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .


Chemical Reactions Analysis

The catalytic activity of the two-component flavin-dependent monooxygenase from Pseudomonas aeruginosa toward cinnamic acid derivatives has been studied . The oxidation product of 3-(4-hydroxyphenyl)propanoic acid, 3-(3,4-dihydroxyphenyl)propanoic acid, has high medicinal potential as it exhibits an irreversible antiproliferative effect against human cancer cell lines as well as high antiradical activity toward stable free radicals .


Physical And Chemical Properties Analysis

The melting point of “3-(4-Hydroxyphenyl)propionic acid” is between 129 - 131 °C .

Scientific Research Applications

Synthesis and Characterization

  • A study by Yıldırım and Kandemirli (2006) focused on the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives, leading to the formation of various N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. This research contributes to the understanding of reaction mechanisms and synthesis of pyrazole derivatives (Yıldırım & Kandemirli, 2006).

Nonlinear Optical Materials

  • Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, finding that compounds with carboxylic acid groups showed significant nonlinearity, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).

Crystal Structure and Spectroscopic Investigations

  • Viveka et al. (2016) conducted experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, examining its structural and spectroscopic properties. These findings enhance the understanding of molecular structures and electronic transitions within such molecules (Viveka et al., 2016).

Structural Effects on Ionization Constants

  • A study by Alkan et al. (2009) explored the ionization constants of various pyrazole carboxylic acids, including derivatives of 1H-pyrazole-3-carboxylic acid, in different solvent mixtures. This research aids in understanding the influence of medium and structure on the acidity of such compounds (Alkan et al., 2009).

Synthesis of Novel Ligands

  • Dalinger et al. (2020) worked on synthesizing novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, aiming to create polychelated ligands for applications in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

Anion-Directed Organized Assemblies

  • Zheng et al. (2013) investigated the reactions of 1H-pyrazole derivatives with acids, leading to the formation of protonated ionic salts and organized assemblies. This study provides insight into the structural chemistry of pyrazole-based ionic salts (Zheng et al., 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions has shown promising results in antimicrobial activity . This suggests potential future directions in the development of new antimicrobial agents.

properties

IUPAC Name

3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-7-3-1-6(2-4-7)8-5-9(10(14)15)12-11-8/h1-5,13H,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYDMJNTBGROTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid

CAS RN

1093649-88-7
Record name 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Yıldız, E Güzel, N Menges, İ Şişman, MK Şener - Solar Energy, 2018 - Elsevier
We have designed and synthesized an unsymmetrical zinc phthalocyanine (PCA-ZnPc-1) bearing an electron-withdrawing pyrazole-3-carboxylic acid anchoring group and three …
Number of citations: 42 www.sciencedirect.com
DC Hall Jr - 2020 - search.proquest.com
Medical biofilms can be defined as an infectious organized community of bacteria that are living as a multicellular entity. Bacteria have evolved multiple strategies to ensure their …
Number of citations: 1 search.proquest.com

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